molecular formula C14H12N2O8S2 B1173644 NaphtholAs-D CAS No. 135-61-6

NaphtholAs-D

Cat. No.: B1173644
CAS No.: 135-61-6
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Description

Historical Context and Discovery of Naphthol AS-D and its Derivatives in Research

The journey of Naphthol AS-D in research began with the broader exploration of naphthol compounds, which are derivatives of naphthalene (B1677914). 1-Naphthol, or alpha-naphthol, was an early subject of study and served as a foundational structure for the synthesis of various dyes and other compounds. solubilityofthings.comsmr.org.uk The development of Naphthol AS compounds, which are anilide derivatives of 3-hydroxy-2-naphthoic acid, marked a significant step forward. These compounds, including Naphthol AS-D, were initially recognized for their utility in dyeing processes due to their ability to form stable, colored products. atlantis-press.com

A pivotal moment in the research application of these compounds came with the discovery of their utility in enzyme histochemistry. Researchers found that specific Naphthol AS derivatives could serve as substrates for enzymes, leading to the formation of a colored precipitate at the site of enzyme activity. nih.gov This allowed for the visualization and localization of enzymes within cells and tissues. Naphthol AS-D chloroacetate (B1199739), a key derivative, was identified as a particularly effective substrate for demonstrating the activity of specific esterases, such as chloroacetate esterase (ChAE). nih.govmedchemexpress.com This discovery, attributed to researchers like Gomori and later refined by others, established Naphthol AS-D and its derivatives as crucial reagents in cytochemical and histochemical staining. nih.gov

Significance of Naphthol AS-D as a Biochemical Probe and Enzyme Substrate

Naphthol AS-D's primary significance in academic research lies in its role as a chromogenic substrate for various enzymes, most notably esterases and phosphatases. biosynth.comscbt.com Its derivatives, such as Naphthol AS-D chloroacetate and Naphthol AS-D acetate (B1210297), are hydrolyzed by these enzymes, releasing a naphthol compound. scbt.comsigmaaldrich.comfishersci.com This liberated naphthol then couples with a diazonium salt, which is also present in the reaction mixture, to form a brightly colored, insoluble azo dye at the site of enzymatic activity. nih.govfishersci.com This reaction provides a visual marker for the presence and location of the target enzyme.

This principle is the foundation of the widely used Naphthol AS-D Chloroacetate Esterase (AS-DCE) stain, also known as the "Specific Esterase Stain," which is highly specific for granulocytes (a type of white blood cell). alfa-chemistry.com The reaction allows for the clear identification and differentiation of these cells in blood and bone marrow smears, as well as in tissue sections. sigmaaldrich.comsigmaaldrich.com The intensity of the resulting color can also provide a semi-quantitative measure of enzyme activity.

Beyond its use in identifying specific cell types, Naphthol AS-D and its derivatives have been employed in a variety of biochemical assays. For instance, Naphthol AS-BI beta-D-glucuronide is used in biochemical research as a substrate for the enzyme β-glucuronidase. labproinc.com The ability to synthesize a wide range of Naphthol AS derivatives has expanded their application to the study of other enzymes, including acetylcholinesterase and carbonic anhydrase. researchgate.net

Overview of Naphthol AS-D's Role in Advancing Cellular and Molecular Research Methodologies

The application of Naphthol AS-D as an enzyme substrate has been a cornerstone in the development and refinement of several key research methodologies. Its primary contribution has been in the field of enzyme histochemistry and cytochemistry, providing a robust and reliable method for in situ enzyme localization.

The development of kits based on Naphthol AS-D chloroacetate, often referred to as the Leder stain, has standardized the detection of specific esterases in both clinical diagnostics and basic research. sigmaaldrich.com These kits provide all the necessary reagents, including the substrate and the diazonium salt, for performing the staining procedure on various sample types, such as peripheral blood smears, bone marrow aspirates, and paraffin-embedded tissue sections. sigmaaldrich.comfishersci.com

Furthermore, the versatility of the Naphthol AS-D system has allowed for its integration with other techniques, such as immunohistochemistry. nih.gov This combination allows researchers to simultaneously visualize the activity of a specific enzyme and the presence of other cellular markers, providing a more comprehensive understanding of the cellular microenvironment. nih.govresearchgate.net For example, researchers can identify mast cells by their chloroacetate esterase activity and simultaneously label other cell surface markers to study their interactions and spatial relationships within tissues. nih.gov

The ability to modify the naphthol structure has also led to the development of fluorogenic substrates, further enhancing the sensitivity and application of these compounds in modern molecular research.

Data Tables

Table 1: Properties of Naphthol AS-D and its Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol ) Primary Application
Naphthol AS-D 135-61-5 C₁₈H₁₅NO₂ 277.32 Diagnostic chemical for phosphatase enzymes. biosynth.com
Naphthol AS-D acetate 528-66-5 C₂₀H₁₇NO₃ 319.35 Substrate for histochemical localization of esterases. scbt.com
Naphthol AS-D chloroacetate 35245-26-2 C₂₀H₁₆ClNO₃ 353.80 Substrate for demonstrating esterase activity, particularly in myeloid cells. medchemexpress.combiosynth.comsigmaaldrich.comsigmaaldrich.com

Table 2: Applications of Naphthol AS-D Chloroacetate in Research

Application Cell/Tissue Type Research Focus
Detection of specific esterase activity Granulocytic lineage cells (neutrophils, mast cells) nih.govsigmaaldrich.com Hematology, immunology, inflammation research. sigmaaldrich.comsigmaaldrich.com
Staining of paraffin-embedded tissues Kidney, endometrial tissues, small intestine sigmaaldrich.com Histopathology, cell biology.
Identification of myeloid cells Human myeloid cells Leukemia research, white blood cell studies. medchemexpress.com

Properties

CAS No.

135-61-6

Molecular Formula

C14H12N2O8S2

Origin of Product

United States

Chemical Synthesis and Derivatization of Naphthol As D Analogs for Research Applications

Synthetic Pathways for Naphthol AS-D and Related Naphthol AS Series Compounds

The core structure of the Naphthol AS series, an anilide of 3-hydroxy-2-naphthoic acid, serves as a scaffold for a wide array of derivatives. The synthesis of these compounds can be achieved through several distinct chemical pathways.

Oxidative coupling is a significant method for synthesizing derivatives of 2-naphthol (B1666908), leading to the formation of 1,1′-bi-2-naphthol (BINOL) derivatives. mdpi.comnih.gov These reactions are often catalyzed by transition metal complexes, with iron and copper being notable examples. mdpi.comacs.org In these processes, the metal catalyst facilitates the coupling of two naphthol units, often with high efficiency and enantioselectivity. For instance, iron-catalyzed asymmetric oxidative homo-coupling of 2-naphthols can yield enantioenriched BINOLs in quantities up to 99%. mdpi.comnih.gov Similarly, chiral catalysts prepared from proline-derived diamines and cuprous chloride have been used to achieve the enantioselective oxidative coupling of naphthols. acs.org The reaction can also be driven by photocatalysis, using chiral ruthenium complexes as photosensitizers to achieve asymmetric synthesis of BINOL derivatives. rsc.org These approaches are fundamental in creating chiral ligands and catalysts from naphthol precursors, showcasing a key synthetic route for complex naphthol-based structures.

Catalysts in Oxidative Coupling of Naphthol Derivatives

Catalyst SystemType of CouplingKey FeatureReference
Iron(II) complexes with bisquinolyldiamine ligandsAsymmetric oxidative homo-couplingProvides enantioenriched BINOLs in high yields (up to 99%). mdpi.comnih.gov
Chiral diphosphine oxide–iron(II) complexesEnantioselective oxidative couplingSynthesizes optically active 1,1-bi-2-naphthol derivatives. rsc.org
Chiral diamine·copper complexesEnantioselective oxidative couplingAffords binaphthols with good enantioselectivities. acs.org
Chiral Ruthenium (Ru) complexesPhotocatalytic asymmetric synthesisUses a photosensitizer and an oxidant for coupling. rsc.org

A specialized and efficient method for producing Naphthol AS-D pigment involves reversed phase transfer catalysis (RPTC). researchgate.netkab.ac.ug This technique is designed to facilitate the reaction between water-soluble and water-insoluble reactants by transferring a reactant across the phase boundary. In the synthesis of Naphthol AS-D pigment, the RPTC method involves the transfer of an aryldiazonium cation, specifically 4-nitrobenzenediazonium, from an aqueous solution into an organic phase like nitrobenzene (B124822) or dichloroethane. researchgate.netkab.ac.ugresearchgate.net This transfer is enabled by a catalyst, such as perfluorooctyl potassium sulfonate or sodium dodecylsulfate. researchgate.net

Once in the organic phase, the diazonium cation undergoes an azo-coupling reaction with the coupling component, 3-hydroxy-2-carboxylic acid 2-methyl-anilide (Naphthol AS-D). This unconventional synthesis method offers significant advantages, including an increased reaction rate and the production of a higher purity product compared to conventional methods. researchgate.net

Multi-component reactions (MCRs) have gained significant traction as an efficient and environmentally friendly approach for synthesizing complex molecules like naphthol derivatives from simple precursors in a single step. ajol.infoscirp.org These one-pot syntheses are used to produce 1-amidoalkyl-2-naphthols, which are valuable biological intermediates. ajol.info The typical reaction involves the condensation of 2-naphthol, various aldehydes, and an amide or acetonitrile. scirp.orgresearchgate.net

A wide range of catalysts, particularly Lewis or Brønsted acids, can be employed to promote this transformation under solvent-free conditions. ajol.inforesearchgate.net Catalysts such as boric acid, tetrachlorosilane, and p-nitrobenzoic acid have proven effective, often resulting in high yields (82-92%) and shorter reaction times while avoiding toxic solvents and complex workup procedures. ajol.infoscirp.orgasianpubs.org A proposed mechanism suggests that the acid catalyst facilitates the reaction of 2-naphthol with an aldehyde to form an ortho-quinone methide intermediate, which then undergoes nucleophilic addition by the amide or nitrile to yield the final amidoalkyl naphthol product. ajol.infoscirp.org

Examples of Multi-component Synthesis of Naphthol Derivatives

ReactantsCatalystConditionsProductReference
2-Naphthol, Aldehydes, AmidesBoric AcidSolvent-free1-Amidoalkyl-2-naphthols ajol.info
2-Naphthol, Aromatic Aldehydes, AcetonitrileTetrachlorosilane (TCS)Room temperature1-Amidoalkyl-2-naphthols scirp.org
β-Naphthol, Aromatic Aldehydes, Amidesp-Nitrobenzoic acidSolvent-free, Microwave irradiation1-Amidoalkyl-2-naphthols asianpubs.org
Benzaldehydes, 2-Naphthol, CarbamatesSilica supported sodium hydrogen sulfateSolvent-free1-Carbamato-alkyl-2-naphthol derivatives researchgate.net

Reversed Phase Transfer Catalysis in Naphthol AS-D Pigment Synthesis

Design and Synthesis of Naphthol AS-D Chloroacetate (B1199739) for Specific Esterase Detection

Naphthol AS-D chloroacetate (NASDCA) is a crucial derivative specifically designed as a substrate for the histochemical detection of specific esterases. alfa-chemistry.comsigmaaldrich.com The underlying principle of its application is an enzyme-mediated hydrolysis reaction. alfa-chemistry.com Esterases present in certain cells, particularly the specific esterase (chloroacetate esterase) found in granulocytes, cleave the chloroacetate group from the NASDCA molecule. biognost.comnih.gov

This enzymatic cleavage releases the free naphthol compound, Naphthol AS-D. alfa-chemistry.combiomol.com The liberated Naphthol AS-D then immediately couples with a diazonium salt, which is simultaneously present in the reaction mixture, to form a brightly colored, insoluble precipitate at the site of enzyme activity. biognost.comnih.gov This precipitate, typically red or red-brown, can be easily visualized under a microscope, allowing for the precise localization of cells from the granulocytic lineage. alfa-chemistry.combiomol.com This method is widely used for staining blood and bone marrow cell smears, as well as formalin-fixed, paraffin-embedded tissue sections. alfa-chemistry.comsigmaaldrich.combiognost.com

Structure-Activity Relationship Studies of Naphthol AS-D Derivatives in Enzyme Substrate Specificity

The effectiveness of Naphthol AS-D chloroacetate as a substrate is intrinsically linked to its molecular structure. Structure-activity relationship (SAR) studies, which explore how chemical structure relates to biological activity, are essential for understanding this specificity. For NASDCA, the chloroacetate ester moiety is the key to its function. This group is specifically recognized and hydrolyzed by certain cellular esterases, such as Proteinase 3 (PR3) and Cathepsin G, which are abundant in neutrophils. biomol.com PR3 is considered the most specific enzyme for NASDCA hydrolysis. biomol.com

The core Naphthol AS-D structure acts as the signaling component. Once the chloroacetate group is enzymatically removed, the resulting Naphthol AS-D molecule is primed for the coupling reaction that generates the visible signal. SAR studies on broader classes of naphthol derivatives have shown that modifications to the naphthol ring system or the anilide group can significantly impact their biological interactions, such as their ability to act as enzyme inhibitors or receptor antagonists. jst.go.jpnih.gov For instance, the type and position of substituents on the naphthalene (B1677914) core can influence parameters like hydrophobicity and electronic properties, which in turn govern the molecule's binding affinity and activity. nih.gov In the context of NASDCA, the o-toluidide group (2-methyl-anilide) of Naphthol AS-D contributes to the properties of the final dye precipitate formed after the coupling reaction.

Novel Derivatization Strategies for Enhanced Research Applications (e.g., fluorigenic substrates)

Derivatization of the Naphthol AS scaffold is a key strategy for developing novel research tools with enhanced detection capabilities. Naphthol AS-D chloroacetate itself is described as a fluorigenic substrate, meaning its hydrolysis product can be involved in a reaction that ultimately produces a fluorescent signal, although it is most commonly used in chromogenic assays. biomol.comfishersci.comsigmaaldrich.com

The development of explicitly fluorogenic substrates is a significant area of research. By modifying the core naphthol structure, it is possible to create substrates that, upon enzymatic cleavage, release a product that is inherently fluorescent. This approach offers higher sensitivity compared to colorimetric methods. For example, other Naphthol AS derivatives, such as Naphthol AS-BI N-acetyl-beta-D-glucosaminide, are used as fluorogenic substrates for different enzymes. biosynth.com The principle remains the same: an enzyme-specific cleavable group is attached to a fluorophore precursor (the naphthol derivative). Enzymatic action liberates the fluorophore, generating a fluorescent signal that can be quantified for sensitive enzyme activity measurements. These advanced derivatization strategies expand the utility of the naphthol scaffold beyond traditional histochemistry into high-sensitivity bioassays.

Biochemical Mechanisms of Naphthol As D Interaction with Enzymes

Azo-Coupling Reaction Mechanism with Diazonium Salts for Chromogenic Detection

Following the enzymatic release of Naphthol AS-D, a second chemical reaction is required to produce a visible and stable end product. scientificlabs.co.uksigmaaldrich.comoncohemakey.comadipogen.combiosynth.comslideshare.net This is achieved through an azo-coupling reaction with a diazonium salt. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.combiognost.comnih.gov

The liberated Naphthol AS-D readily couples with a diazonium salt present in the reaction mixture. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.comfishersci.combiognost.comsigmaaldrich.comnih.gov This reaction, known as azo coupling, is a type of electrophilic aromatic substitution where the diazonium cation acts as an electrophile and attacks the activated naphthol ring. vedantu.comwikipedia.org The result of this coupling is the formation of a highly colored, insoluble azo dye. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.comfishersci.combiognost.comsigmaaldrich.comnih.govalfa-chemistry.comslideshare.net The azo dye precipitates at the site of the initial enzymatic activity, thereby visually marking the location of the specific esterase within the cell. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.comfishersci.combiognost.comsigmaaldrich.comnih.gov The resulting precipitate is often a vibrant red or red-brown color. biognost.comalfa-chemistry.comadipogen.com

The general principle of azo dye formation involves the reaction of two colorless components: a naphthol and a diazotized base (diazonium salt). slideshare.net The reaction on the fiber, or in this case, within the cell, produces an insoluble colored compound. slideshare.net

Several factors can influence the precipitation and precise localization of the azo dye, which are critical for accurate histochemical interpretation.

The stability of the diazonium salt is also crucial. While freshly formed diazonium salts can be used, many modern procedures employ stable diazonium salts. sigmaaldrich.com These are often stabilized with compounds like zinc chloride, which can sometimes inhibit certain enzyme systems. sigmaaldrich.com The choice and stability of the diazonium salt can therefore affect the intensity of the final color.

The substantivity and diffusion of the Naphthol AS-D and the subsequent azo dye are also important for sharp localization. The Naphthol AS-D molecules are relatively small and diffuse rapidly into the cells. blogspot.com The goal is for the azo pigment to form rapidly and precipitate at the enzyme site before significant diffusion can occur, which would lead to a loss of resolution. blogspot.com The properties of the azo dye itself, such as its solubility and crystal size, will also influence the final appearance of the stain, from fine granular deposits to more diffuse staining.

The table below outlines some of the key factors that influence the azo-dye precipitation and localization.

FactorInfluence on Azo-Dye Formation
pH Affects the rate of the azo-coupling reaction and enzyme activity. wikipedia.orglibretexts.org
Diazonium Salt Stability Can impact the efficiency and intensity of the color reaction. sigmaaldrich.com
Component Concentration The concentration of both the substrate and the diazonium salt can affect the rate and extent of the reaction. bioline.org.br
Temperature Can influence the rate of both the enzymatic and coupling reactions. scribd.com
Substantivity and Diffusion The ability of the reactants and products to remain localized at the site of enzyme activity is crucial for sharp staining. blogspot.com

This table highlights key factors that can modify the outcome of the azo-coupling reaction in the histochemical detection of esterases using Naphthol AS-D. These factors must be carefully controlled to ensure reliable and reproducible results.

Formation of Insoluble Azo-Dyes at Sites of Enzyme Activity

Inhibition Studies of Naphthol AS-D Esterase Activity by Specific Compounds

The enzymatic activity of Naphthol AS-D esterase, a key enzyme in various cellular processes, can be modulated by a range of inhibitory compounds. Research into these inhibitors provides valuable insights into the enzyme's structure, mechanism, and physiological roles. Studies have identified several classes of compounds that effectively inhibit Naphthol AS-D esterase and its related variants, such as Naphthol AS-D acetate (B1210297) esterase and Naphthol AS-D chloroacetate (B1199739) esterase.

Research Findings on Naphthol AS-D Esterase Inhibition

Investigations into the inhibition of Naphthol AS-D esterase have revealed its susceptibility to various inhibitors, highlighting its distinct biochemical properties. One significant finding is that the activity of Naphthol AS-D esterase is almost entirely inhibited by a range of trypsin inhibitors. nih.gov This suggests that the enzyme possesses a trypsin-like catalytic mechanism. However, it is noteworthy that the serine esterase inhibitor, phenylmethylsulfonyl-fluoride, does not inhibit its activity. nih.gov

Sodium fluoride (B91410) (NaF) has also been identified as a potent inhibitor of Naphthol AS-D acetate esterase (NASDA) activity. nih.gov In studies on leukemic cells, the presence of NaF was used as a key indicator to differentiate monocytic precursors. nih.gov Further research on human monocytic leukemia THP-1 cells demonstrated that NaF inhibits α-naphthol acetate esterase (α-NAE) activity in a dose- and time-dependent manner, with a reported IC50 of 4 mmol/L after 24 hours of exposure. researchgate.net

The sensitivity to sodium fluoride varies across different cell types and species. For instance, a low concentration of NaF (42 micrograms/ml) completely inhibits the alpha-naphthyl acetate esterase (ANAE) activity in human monocytes, while having only a slight effect on bovine and canine monocytes. nih.gov A higher concentration (1.5 mg/ml) leads to complete inhibition in both human and canine monocytes. nih.gov

Quinidine has also been shown to decrease the activity of Naphthol AS-D chloroacetate esterase in a human hepatoma cell line (Hep G2) in a concentration-dependent manner, although specific IC50 values have not been detailed. nih.gov Additionally, in studies related to inflammatory responses, an aldose reductase inhibitor was observed to suppress the infiltration of neutrophils, which are known to stain positive for Naphthol AS-D chloroacetate esterase, suggesting an indirect inhibitory effect on the enzyme's activity in a cellular context. researchgate.net

The following interactive data tables summarize the inhibitory effects of specific compounds on Naphthol AS-D esterase and its related variants based on available research findings.

Table 1: Inhibition of Naphthol AS-D Acetate Esterase (or related α-Naphthyl Acetate Esterase) by Sodium Fluoride (NaF)

Cell TypeSpeciesNaF ConcentrationInhibition LevelCitation
MonocytesHuman42 µg/mlComplete nih.gov
MonocytesHuman1.5 mg/mlComplete nih.gov
MonocytesBovine42 µg/mlSlight nih.gov
MonocytesCanine42 µg/mlSlight nih.gov
MonocytesCanine1.5 mg/mlComplete nih.gov
LymphocytesHuman1.5 mg/ml73% nih.gov
LymphocytesBovine1.5 mg/ml86% nih.gov
LymphocytesCanine1.5 mg/ml93% nih.gov
THP-1 CellsHuman4 mmol/LIC50 researchgate.net

Table 2: General Inhibition of Naphthol AS-D Esterase Activity

Inhibitor Class/CompoundEnzyme VariantEffectCitation
Various Trypsin InhibitorsNaphthol AS-D EsteraseAlmost complete inhibition nih.gov
Phenylmethylsulfonyl-fluorideNaphthol AS-D EsteraseNo inhibition nih.gov
QuinidineNaphthol AS-D Chloroacetate EsteraseDecreased activity (concentration-dependent) nih.gov
Aldose Reductase InhibitorNaphthol AS-D Chloroacetate EsteraseSuppression of activity in neutrophils researchgate.net

Applications of Naphthol As D in Academic Histochemistry and Cytochemistry

Utilization of Naphthol AS-D Chloroacetate (B1199739) Esterase (NCAE/CIAE) Staining in Research

The specificity of NCAE staining for certain cell lineages makes it an invaluable tool in a multitude of research applications.

NCAE staining is considered a specific method for identifying cells of the granulocytic lineage, particularly neutrophils. sigmaaldrich.comnih.gov This specificity allows researchers to clearly visualize and assess the differentiation and distribution of granulocytes in various biological samples, including peripheral blood smears, bone marrow, and tissue sections. histospring.com The enzyme activity is high in promyelocytes and gradually decreases as the cells differentiate. nih.gov This characteristic is particularly useful in hematopathology research for studying both normal and pathological conditions, such as in the analysis of acute myelogenous leukemia (AML) and myelodysplastic syndrome (MDS). annlabmed.org In these cases, a marked decrease in CAE activity in the myeloid lineage has been observed. annlabmed.org

The staining process results in a distinct color at the sites of enzyme activity, enabling the straightforward identification of granulocytes. nih.gov While primarily specific for granulocytes, it is important to note that monocytes typically show weak to absent staining, which aids in distinguishing between these two cell types. sigmaaldrich.comsigmaaldrich.com

Table 1: Research Applications of NCAE Staining for Granulocyte Identification

Research Area Sample Type Key Findings
Hematology Bone marrow smears, peripheral blood Visualization of granulocyte differentiation and maturation. nih.govhistospring.com
Pathology Paraffin-embedded tissue sections Detection of neutrophils in tissue infiltrates. sigmaaldrich.com
Leukemia Research Bone marrow smears from AML and MDS patients Decreased CAE activity in myeloid lineage cells. annlabmed.org

Naphthol AS-D chloroacetate esterase staining is also a reliable method for the detection of mast cells in various tissues. nih.govstm-journal.ru Mast cells, like granulocytes, exhibit chloroacetate esterase activity, which allows for their distinct visualization. nih.gov This technique can be successfully applied to paraffin-embedded tissue sections, which is a significant advantage over some other enzyme histochemical methods. stm-journal.ru

A combined histochemical approach, utilizing NCAE staining simultaneously with immunohistochemistry, offers novel possibilities for studying the specific tissue microenvironment of mast cells. nih.govresearchgate.net This dual-staining methodology allows for the chromogenic detection of molecular targets both within and outside the mast cells, providing valuable insights into the histoarchitectonics of organ-specific mast cell populations and their integration into the immune or stromal landscape. nih.govresearchgate.net For instance, this technique has been used to convincingly distinguish mast cells from other immunophenotypes by co-localizing them with markers such as CD8+ T-killers, CD20+ B-lymphocytes, and CD163+ M2 type macrophages. nih.gov

Research has also utilized NCAE staining to quantify mast cells in solid tumors, such as mammary carcinoma, using cryosectioned tissue. unco.edu These studies contribute to understanding the role of mast cells in the tumor microenvironment. unco.edu

Table 2: NCAE Staining for Mast Cell Detection and Microenvironment Analysis

Research Focus Tissue Type Methodological Approach Insights Gained
Mast Cell Microenvironment Formalin-fixed, paraffin-embedded specimens Combined NCAE staining and immunohistochemistry. nih.govresearchgate.net Determination of histoarchitectonics and immune landscape. nih.govresearchgate.net
Tumor Biology Cryosectioned solid tumors (mammary carcinoma) Quantification of mast cells using NCAE staining. unco.edu Understanding the role of mast cells in the tumor microenvironment. unco.edu
Mast Cell Identification Various tissues NCAE staining for selective visualization. stm-journal.ru Reliable detection in paraffin-embedded sections. stm-journal.ru

The mononuclear phagocyte system (MPS) comprises monocytes, macrophages, and dendritic cells, which are crucial for immune defense and tissue homeostasis. nih.govassaygenie.com Research in animal models has employed Naphthol AS-D chloroacetate staining to investigate the activities of these cells.

In a study on tuberculous lesions in rabbits, nonspecific esterases of mononuclear phagocytes were analyzed using various substrates, including naphthol AS-D chloroacetate. nih.gov The results indicated that the number of mononuclear phagocytes hydrolyzing this substrate increased for 2 to 4 weeks after infection, mirroring the changes observed with β-galactosidase, a marker of mononuclear phagocyte activation. nih.gov

Furthermore, Naphthol AS-D chloroacetate esterase-positive macrophages have been identified in the cortico-medullary zone of the normal rat thymus. nih.gov These macrophages are distinguishable from other NCAE-positive cells like mast cells and neutrophilic granulocytes based on their specific location and morphological characteristics. nih.gov

Table 3: Use of Naphthol AS-D Staining in Mononuclear Phagocyte Research

Animal Model Research Context Key Observations
Rabbit Tuberculous lesions Increased number of NCAE-positive mononuclear phagocytes during infection. nih.gov
Rat Normal thymus Identification of a distinct population of NCAE-positive macrophages in the cortico-medullary zone. nih.gov

Detection of Mast Cells and Their Specific Tissue Microenvironments

Methodological Considerations in Naphthol AS-D Staining for Research

The success and reliability of Naphthol AS-D staining are highly dependent on meticulous attention to methodological details, from tissue preparation to the optimization of staining conditions.

The choice of tissue preparation and fixation is critical for preserving both tissue morphology and enzyme activity. Naphthol AS-D chloroacetate esterase staining can be performed on various types of preparations, including formalin-fixed, paraffin-embedded (FFPE) tissues and frozen sections. sigmaaldrich.comnih.govunco.edu

For FFPE sections, tissues are typically fixed in 10% neutral buffered formalin. vla.gov.ukresearchgate.net The duration of fixation is a crucial parameter that often requires optimization; under-fixation can lead to edge staining, while over-fixation may result in a diminished signal. hellobio.com A common practice is to fix tissues for 18 to 24 hours. hellobio.com Following fixation, the tissue undergoes processing and embedding in paraffin (B1166041) wax. vla.gov.ukresearchgate.net Before staining, the paraffin must be removed through a process of deparaffinization using agents like xylene or Histo-Clear, followed by rehydration through a series of graded ethanol (B145695) solutions. hellobio.combiognost.com

Frozen sections are another viable option, particularly when rapid results are needed or when there is a concern that the fixation and embedding process might compromise enzyme activity. sigmaaldrich.comunco.edubiologicalstaincommission.org Tissues are typically cryosectioned at a thickness of 8-10 µm. unco.edu While many enzyme histochemical methods require unfixed sections, a brief fixation, for instance, a minute or two in cold neutral buffered formaldehyde, can significantly improve structural preservation without completely abolishing enzyme activity. biologicalstaincommission.org

Optimizing staining conditions is essential for achieving strong, specific staining with minimal background. Key parameters to consider include incubation time, pH, and temperature.

Incubation Time: The incubation time with the Naphthol AS-D chloroacetate substrate solution can vary. Protocols suggest incubation times ranging from 15 to 30 minutes. sigmaaldrich.combiognost.com Shorter incubation times may be possible with certain kits, while longer times might be necessary to achieve sufficient staining intensity. sigmaaldrich.com Careful monitoring is necessary to prevent overdevelopment and high background. sigmaaldrich.com

pH: The pH of the buffer solution used in the staining reaction is critical for optimal enzyme activity. For instance, a dual esterase staining method using Naphthol AS-D chloroacetate and α-naphthyl butyrate (B1204436) utilized a 0.1 mol/L phosphate (B84403) buffer at pH 8.0. annlabmed.org In another study, the incubation of thymic sections in 10% formalin at pH 7.0 for 48 hours did not inhibit the activity of NASDCE in macrophages. nih.gov The optimal pH can vary depending on the specific enzyme and substrate, and it is often necessary to perform optimization experiments. researchgate.net

Temperature: Temperature also plays a role in the enzymatic reaction. Some protocols recommend using reagents warmed to 37°C to facilitate the reaction. sigmaaldrich.com The use of a water bath can expedite the process compared to a hot air oven. sigmaaldrich.com Studies on other enzymatic reactions have shown that temperature can significantly affect the rate of reaction, with an optimal temperature for maximum activity. researchgate.net

Counterstaining Techniques and Their Impact on Research Interpretation

In histochemical and cytochemical applications, Naphthol AS-D staining, which typically produces a red to brown reaction product, is often followed by a counterstain to provide contrast and highlight cellular morphology. karger.comrutgers.edu The choice of counterstain is critical as it can significantly impact the interpretation of research findings by affecting the visualization and differentiation of stained structures. rutgers.edurochester.edu

Commonly used counterstains with Naphthol AS-D include hematoxylin (B73222), methyl green, and toluidine blue. rutgers.eduquizlet.comclinicalgate.com Hematoxylin stains cell nuclei blue, providing a clear demarcation of the nucleus from the cytoplasm where the Naphthol AS-D reaction product is often localized. karger.comquizlet.com This contrast is essential for assessing the subcellular distribution of the target enzyme. For instance, in studies of granulocytes and mast cells, hematoxylin counterstaining allows for the unambiguous identification of these cells and the localization of the chloroacetate esterase activity within their cytoplasm. quizlet.comnih.gov

Methyl green is another counterstain that offers a different color contrast, staining nuclei green. clinicalgate.com This can be advantageous in certain contexts, providing excellent contrast with the red reaction product of Naphthol AS-D. clinicalgate.com Toluidine blue, a basic aniline (B41778) dye, can be used to metachromatically stain mast cell granules, which can be a useful correlative stain to confirm the identity of cells positive for Naphthol AS-D chloroacetate esterase. medicaljournalssweden.se

The selection of a counterstain can influence the perceived intensity of the Naphthol AS-D stain. A strongly colored counterstain might mask a weak positive reaction, leading to a false-negative interpretation. rochester.edu Conversely, a light counterstain may enhance the visualization of weakly positive cells. rochester.edu Therefore, the choice of counterstain must be carefully considered based on the specific research question and the expected intensity of the enzyme reaction. For example, one study noted that using metanil yellow as a counterstain had a slight masking effect on mucin staining, and they found that tartrazine (B75150) provided a lighter background, which improved the visualization of the target substance. rochester.edu

In combined staining protocols, where Naphthol AS-D histochemistry is used alongside immunohistochemistry, the choice of chromogens and counterstains becomes even more complex. For example, a study combining chloroacetate esterase (ChAE) staining with immunolabeling used a brown dye for the immunodetection, which was well-visualized on the surface of ChAE-positive mast cells. nih.gov This dual-staining approach allows for the simultaneous assessment of enzyme activity and the expression of specific protein markers, providing a more detailed characterization of cell populations. nih.govresearchgate.net

The following table summarizes common counterstaining techniques used with Naphthol AS-D and their primary applications:

CounterstainColor of Nuclei/Primary TargetTypical Application with Naphthol AS-DImpact on Interpretation
Hematoxylin BlueGeneral histology and cytology, identification of granulocytes and mast cells. karger.comquizlet.comProvides strong nuclear contrast, facilitating the localization of cytoplasmic enzyme activity. quizlet.com
Methyl Green GreenAlternative to hematoxylin for different color contrast. clinicalgate.comOffers excellent contrast with the red Naphthol AS-D reaction product. clinicalgate.com
Toluidine Blue Blue (orthochromatic), Red-purple (metachromatic)Identification of mast cells. medicaljournalssweden.senih.govCan confirm the identity of mast cells stained with Naphthol AS-D chloroacetate esterase. medicaljournalssweden.se
Safranin RedUsed in some protocols, for example, after Alcian blue for differentiating mast cell subtypes. karger.comCan provide good differentiation when used in specific sequential staining methods. medicaljournalssweden.se

Quantitative and Semi-Quantitative Analysis of Naphthol AS-D Staining in Research

The assessment of Naphthol AS-D staining in research can range from qualitative descriptions to more rigorous quantitative and semi-quantitative analyses. These analytical approaches are crucial for obtaining objective and reproducible data from histochemical studies.

Semi-quantitative analysis involves scoring the intensity of the stain or the proportion of positive cells using a predefined scale. bmj.comcleancontrolling.com This method, while not providing absolute measurements, allows for the comparison of staining patterns between different samples or experimental groups. cleancontrolling.com For example, a study on inflammatory arthritis recommended a semi-quantitative scoring system ranging from 0 (healthy) to 3 (severe) for assessing various histopathological features. bmj.com In the context of Naphthol AS-D, a similar scale could be used to grade the intensity of the chloroacetate esterase reaction in neutrophils or mast cells (e.g., 0 = no staining, 1 = weak staining, 2 = moderate staining, 3 = strong staining).

One research paper investigating the role of cytochemical staining in leukemia diagnosis presented its findings in a semi-quantitative manner by reporting the percentage of positive samples for various stains, including Naphthol AS-D. scispace.comresearchgate.net In this study, 16.66% of the 12 samples evaluated with Naphthol AS-D staining showed a positive reaction. scispace.comresearchgate.netbiomedscidirect.com Another study on acute leukemia also presented results as the percentage of cases positive for specific cytochemical stains, with Naphthol AS-D chloroacetate esterase being positive in 69.2% of acute myeloid leukemia (AML) cases. tandfonline.com

Quantitative analysis aims to provide numerical data on the staining, such as the optical density of the reaction product or the number of positive cells per unit area. This can be achieved through various methods, including digital image analysis. For instance, a study on neutrophil infiltration in the liver used Naphthol AS-D chloroacetate esterase staining and then counted the number of esterase-positive polymorphonuclear cells in 10 high-power fields for each animal to quantify the extent of infiltration. researchgate.net

Another study investigating the effects of a GABAA receptor agonist on acute lung injury utilized Naphthol AS-D chloroacetate esterase staining to visualize neutrophils in lung tissue sections. plos.org While the results were presented as representative images, quantitative analysis of such images could involve using software like ImageJ to measure the stained area or the intensity of the stain. plos.org

The development of methods for the quantitative assay of esterases using a simultaneous coupling azo-dye method provides a biochemical basis for quantifying enzyme activity that can be correlated with histochemical findings. Such studies establish a linear relationship between the final reaction product and the enzyme concentration, allowing for more accurate measurements of enzyme activity in tissue homogenates that can complement the spatial information provided by histochemistry.

The following table provides examples of research findings using semi-quantitative and quantitative analysis of Naphthol AS-D staining:

Research AreaAnalytical MethodKey FindingsReference
Leukemia Diagnosis Semi-quantitative (percentage of positive cases)16.66% of evaluated lymphoblastic leukemia samples were positive for Naphthol AS-D. scispace.comresearchgate.netbiomedscidirect.com scispace.comresearchgate.netbiomedscidirect.com
Acute Myeloid Leukemia Semi-quantitative (percentage of positive cases)Naphthol AS-D chloroacetate esterase was positive in 69.2% of AML cases. tandfonline.com tandfonline.com
Inflammation Research (Liver) Quantitative (cell counting)The number of Naphthol AS-D chloroacetate esterase-positive neutrophils was counted per high-power field to quantify infiltration. researchgate.net researchgate.net
Lung Injury Qualitative (representative images) with potential for quantitative analysisNaphthol AS-D chloroacetate esterase staining was used to visualize neutrophil infiltration in lung tissue. plos.org plos.org

It is important to note that for both semi-quantitative and quantitative analyses, standardization of the staining protocol is paramount to ensure the reliability and comparability of the results. bmj.com Factors such as fixation, incubation times, and reagent concentrations must be strictly controlled. alfa-chemistry.comsigmaaldrich.com

Comparative Methodologies and Advancements in Naphthol As D Based Research

Comparison of Naphthol AS-D Staining with Other Enzyme Histochemical Methods (e.g., alpha-naphthyl acetate (B1210297) esterase, acid phosphatase, Sudan Black B)

Naphthol AS-D-based staining methods, such as Naphthol AS-D chloroacetate (B1199739) esterase (NASDCE) and Naphthol AS-D acetate esterase (NASDA), are valuable tools in enzyme histochemistry for identifying specific cell types based on their esterase activity. These methods are often compared with other cytochemical stains like alpha-naphthyl acetate esterase (ANAE), acid phosphatase, and Sudan Black B (SBB) to differentiate various cell lineages, particularly in hematopoietic cells.

NASDCE is known for its specificity towards esterases found in granulocytes and mast cells. nih.govmedicaljournalssweden.sealfa-chemistry.com Sudan Black B staining, while not an enzyme stain, is often used in parallel as it stains lipids and correlates with myeloperoxidase activity, typically positive in myeloid cells. oncohemakey.comwho.intresearchgate.net Alpha-naphthyl acetate esterase (ANAE) and alpha-naphthyl butyrate (B1204436) esterase (ANBE) are commonly used to demonstrate non-specific esterase (NSE) activity, which is characteristic of monocytic cells and histiocytes. oncohemakey.comfrontiersin.org Acid phosphatase staining is positive in various hematopoietic cells, including lymphocytes and monocytes, and a tartrate-resistant form is particularly associated with osteoclasts. frontiersin.orgbiomedscidirect.com

The choice of esterase substrate and staining method depends on the specific enzyme being targeted and the cell types of interest. Naphthol AS-D chloroacetate is a substrate for specific esterase, while naphthyl acetate and naphthyl butyrate are substrates for non-specific esterases. oncohemakey.comscientificlabs.ie

Differential Staining Patterns for Specific Cell Lineages

Naphthol AS-D staining, particularly NASDCE, exhibits differential staining patterns crucial for distinguishing various cell lineages. NASDCE activity is predominantly found in granulocytic cells (neutrophils, eosinophils, and basophils) and mast cells, resulting in a characteristic colored precipitate at the sites of enzyme activity. nih.govmedicaljournalssweden.sealfa-chemistry.com This specificity makes NASDCE a key stain for identifying cells of the myeloid lineage, especially in conditions like acute myeloid leukemia (AML). biomedscidirect.comresearchgate.netnih.gov

In contrast, non-specific esterases detected by substrates like alpha-naphthyl acetate and alpha-naphthyl butyrate show strong positivity in monocytic cells (monoblasts, promonocytes, and monocytes) and histiocytes. oncohemakey.comfrontiersin.org The differential staining patterns are particularly useful in the classification of acute leukemias, where distinguishing between myeloid and monocytic lineages is critical. For instance, NASDCE is typically negative in monoblasts and mature monocytes, while NSE (using substrates like alpha-naphthyl acetate or naphthol AS-D acetate) is strongly positive in these cells, and this activity can be inhibited by sodium fluoride (B91410). frontiersin.orgbiomedscidirect.com

Sudan Black B staining generally mirrors myeloperoxidase activity and is positive in myeloid cells but typically negative in monocytic cells. who.intfrontiersin.org Acid phosphatase shows variable positivity across different hematopoietic cell types, being present in lymphocytes and monocytes, but its tartrate-resistant form is more specific to certain cell types like osteoclasts. frontiersin.orgbiomedscidirect.com

The combined use of these stains allows for a more precise identification and classification of cell populations based on their unique enzymatic profiles.

Advantages and Limitations of Naphthol AS-D in Specific Research Contexts

Naphthol AS-D based staining offers several advantages in specific research contexts. NASDCE is particularly valuable for its specificity in identifying granulocytes and mast cells, even in paraffin-embedded tissues, which is advantageous for studying tissue architecture and pathology in fixed samples. medicaljournalssweden.seoncohemakey.com The distinct colored precipitate formed by the reaction provides clear visualization of positive cells. nih.govalfa-chemistry.com

However, there are also limitations. The preparation of some esterase stains, including those using Naphthol AS-D acetate for NSE, can be complex and time-consuming, requiring expert interpretation due to potential variability in staining results. frontiersin.org While NASDCE is specific for granulocytes and mast cells, it does not stain monocytes, necessitating the use of additional stains like those for NSE to identify monocytic lineages. oncohemakey.combiomedscidirect.com The sensitivity of NASDCE may also be lower compared to myeloperoxidase or Sudan Black B for detecting early myeloid cells. biomedscidirect.com Furthermore, the application of Naphthol AS-D staining is primarily for morphological observation and enzyme localization, and it may not provide quantitative data on enzyme expression levels without further analysis. alfa-chemistry.com

Despite these limitations, Naphthol AS-D staining remains a valuable tool, especially when used in conjunction with other techniques, for its ability to specifically highlight certain cell populations based on their esterase activity in various research applications, including the study of inflammatory processes, mast cell distribution, and hematopoietic cell differentiation.

Integration of Naphthol AS-D Staining with Immunohistochemical Techniques in Research

The integration of Naphthol AS-D staining with immunohistochemical (IHC) techniques offers a powerful approach for the multiparametric analysis of cells and tissues in research. This combined methodology allows for the simultaneous detection of enzyme activity and specific protein markers within the same sample, providing a more comprehensive understanding of cell identity, function, and spatial relationships within the tissue microenvironment. nih.govresearchgate.net

Combining NASDCE staining with IHC is particularly useful for studying cell populations that express both specific esterases and particular protein antigens. For example, researchers can use NASDCE to identify mast cells based on their chloroacetate esterase activity and simultaneously use IHC markers like tryptase or chymase, which are also present in mast cells. nih.govresearchgate.netresearchgate.net This co-localization confirms cell identity and can reveal heterogeneity within mast cell populations.

This integrated approach can also be applied to differentiate cell types that may appear morphologically similar or to investigate the relationship between enzyme activity and the expression of other cellular markers in various research contexts, such as studying inflammatory infiltrates, characterizing tumor microenvironments, or analyzing hematopoietic cell development. nih.govresearchgate.net The ability to visualize both enzyme activity and protein expression on the same slide enhances the accuracy of cell identification and facilitates the analysis of complex cellular interactions. nih.govresearchgate.net

Development of Automated Image Analysis Systems for Naphthol AS-D Stained Samples in Research

The development of automated image analysis systems for evaluating histochemically stained samples, including those stained with Naphthol AS-D, represents a significant advancement in research methodology. Manual evaluation of stained slides is often laborious, time-consuming, and subject to inter-observer variability. plos.org Automated systems aim to provide more objective, reproducible, and efficient quantification of staining results. google.comnih.govthermofisher.com

Automated image analysis systems can be trained to recognize and quantify cells positive for Naphthol AS-D staining based on the color and intensity of the reaction product. plos.org These systems can automatically detect stained cells, segment them, and quantify the staining intensity or the proportion of positive cells within a defined area or the entire sample. nih.gov This is particularly useful in research studies requiring the enumeration of specific cell populations or the assessment of enzyme activity levels across different experimental conditions.

While automated image analysis is being increasingly applied to various staining methods, including IHC, its application to enzyme histochemistry like Naphthol AS-D staining is also being explored. plos.orgjci.org These systems can help overcome the subjectivity associated with manual counting and visual assessment, leading to more standardized and reliable data in research studies involving Naphthol AS-D staining. plos.orgnih.gov The integration of deep learning and machine learning algorithms in image analysis further enhances the ability of these systems to accurately identify and quantify stained cells, even in complex tissue environments. plos.orggoogle.comnih.gov

Potential for Naphthol AS-D in In Vitro Enzyme Assays for Biochemical Characterization

Beyond its use in histochemistry, Naphthol AS-D and its derivatives have potential applications in in vitro enzyme assays for the biochemical characterization of enzyme activity. Naphthol compounds can serve as substrates for various enzymes, and the products of these enzymatic reactions can be detected spectrophotometrically or fluorometrically, allowing for the quantitative measurement of enzyme activity in solution. medchemexpress.com

While Naphthol AS-D is primarily known as a substrate for esterases in histochemistry, other naphthol derivatives, such as Naphthol AS-BI phosphate (B84403) or 4-chloro-1-naphthol, are commonly used as substrates in in vitro assays for enzymes like phosphatases or peroxidases. medchemexpress.comnih.gov The principle involves the enzyme cleaving the substrate, releasing a free naphthol molecule that can then react with a chromogenic or fluorogenic compound to produce a detectable signal. scientificlabs.iedbiosys.com

Research studies investigating enzyme kinetics, inhibitor efficacy, or enzyme expression levels in cell lysates or purified enzyme preparations can potentially utilize Naphthol AS-D or related naphthol substrates in spectrophotometric or fluorometric assays. nih.govresearchgate.netresearchgate.net This allows for the biochemical characterization of enzyme activity outside the context of tissue morphology. The sensitivity and specificity of these assays depend on the chosen naphthol substrate and the detection method. While direct use of Naphthol AS-D in solution-based assays for esterases might be less common compared to its histochemical application, the broader class of naphthol derivatives is well-established in in vitro biochemical assays. medchemexpress.com

Future Directions and Emerging Research Avenues for Naphthol As D

Exploration of Naphthol AS-D in Non-Conventional Research Models

Research into Naphthol AS-D is expanding to include non-conventional models, moving beyond typical laboratory setups to explore its behavior and effects in more complex or alternative systems. One area of exploration involves the use of Naphthol AS-D chloroacetate (B1199739) in specific esterase staining in various biological samples, including tissue sections and blood smears, which can be relevant in research involving cellular analysis and morphology nih.govaai.org. Studies have utilized Naphthol AS-D chloroacetate esterase staining to assess neutrophil presence in bone marrow and other tissues in research models, demonstrating its application in visualizing enzyme activity within biological contexts aai.org. This highlights a potential for Naphthol AS-D derivatives in research models focused on cellular processes and enzyme localization.

Development of Advanced Naphthol AS-D Conjugates for Targeted Enzyme Studies

The development of advanced conjugates involving Naphthol AS-D is an emerging area aimed at creating tools for targeted enzyme studies. Naphthol AS-D chloroacetate, for instance, is known as a substrate for esterases and is used in histochemical localization of these enzymes mpbio.com. Future research could focus on synthesizing novel conjugates of Naphthol AS-D with biomolecules or targeting ligands to specifically investigate the activity and distribution of particular enzymes in complex biological systems nih.govcreative-enzymes.com. This could involve conjugating Naphthol AS-D derivatives to antibodies or peptides to deliver the enzyme substrate to specific cell types or subcellular locations, allowing for more precise mapping of enzyme activity in research settings. The relationship between Naphthol AS-D chloroacetate esterase activity and other biological processes, such as prostaglandin (B15479496) synthesis, also suggests potential for developing conjugates to study interacting enzymatic pathways nih.gov.

Application of Naphthol AS-D in High-Throughput Screening of Enzyme Modulators in Research

Naphthol AS-D's role as an enzyme substrate, particularly its chloroacetate derivative for esterases, positions it as a potential tool in high-throughput screening (HTS) for identifying enzyme modulators in research mpbio.com. HTS is a method used to rapidly test a large number of compounds for a specific biological activity, such as the modulation of enzyme function nih.govucl.ac.uk. By developing assays that utilize Naphthol AS-D or its conjugates as substrates, researchers could screen libraries of small molecules or other compounds to identify potential activators or inhibitors of target enzymes nih.govresearchgate.net. This application would be particularly relevant for studying esterases and potentially other enzyme classes if suitable Naphthol AS-D conjugates can be developed. The ability to quickly assess the impact of numerous compounds on enzyme activity would accelerate the discovery of novel enzyme modulators for various research purposes.

Investigation of Naphthol AS-D Derived Pigments in Material Science for Research Purposes

Pigments derived from Naphthol AS have a long history, and research continues into their properties and potential applications in material science imaging.orgresearchgate.net. While traditionally used in dyes and printing, future research can explore the incorporation of Naphthol AS-D derived pigments into advanced materials for specific research purposes. This could involve investigating their optical, electronic, or structural properties within composite materials or thin films researchgate.net. Studies on beta-naphthol reds, a class of pigments including naphthol derivatives, highlight the importance of understanding their solid-state properties for applications chemrxiv.org. Research could focus on synthesizing novel pigments from Naphthol AS-D with tailored properties for use as probes or functional components in new materials designed for research applications, such as sensing or imaging.

Potential for Naphthol AS-D as a Tool in Environmental Biochemistry Research (e.g., enzyme activity in environmental samples)

Naphthol AS-D and related naphthol compounds have relevance in environmental contexts, particularly concerning their degradation and interaction with enzymes in environmental samples researchgate.netasm.org. Research in environmental biochemistry could utilize Naphthol AS-D as a tool to study the activity of enzymes involved in the degradation of aromatic compounds in soil, water, or microbial communities nih.govresearchgate.net. Measuring the rate of Naphthol AS-D transformation or the activity of enzymes that act upon it could serve as an indicator of the metabolic potential of environmental microorganisms or the presence of specific enzymatic pathways researchgate.netasm.org. This could aid in understanding biodegradation processes, assessing the impact of pollutants, or identifying microorganisms with specific enzymatic capabilities relevant to environmental remediation research.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing Naphthol As-D with high purity, and how can intermediates be characterized?

  • Methodological Answer :

  • Synthesis : Use controlled diazotization of 2-naphthylamine under acidic conditions (e.g., HCl/NaNO₂ at 0–5°C), followed by coupling with β-naphthol. Monitor pH to avoid side reactions like over-nitrosation .
  • Purification : Recrystallize in ethanol-water mixtures (3:1 v/v) and confirm purity via HPLC (C18 column, methanol:water 70:30 mobile phase, λ = 254 nm) .
  • Characterization : Validate intermediates using FT-IR (C-N stretching at 1250–1350 cm⁻¹) and ¹H NMR (aromatic protons at δ 6.8–8.2 ppm) .

Q. How can researchers distinguish Naphthol As-D from structurally similar naphthol derivatives in analytical workflows?

  • Methodological Answer :

  • Chromatographic separation : Optimize UPLC conditions with a BEH C18 column (1.7 µm particles) and 0.1% formic acid in acetonitrile/water gradient. Retention times and UV-Vis spectra (λmax = 285 nm for Naphthol As-D) provide specificity .
  • Mass spectrometry : Use HRMS (ESI+) to confirm molecular ion [M+H]⁺ at m/z 215.0943 (C₁₀H₁₀O₂) and fragment ions at m/z 171.08 (loss of CO₂) .

Advanced Research Questions

Q. How should researchers address contradictions in reported toxicity data for Naphthol As-D across in vitro and in vivo studies?

  • Methodological Answer :

  • Data reconciliation : Conduct meta-analysis using PRISMA guidelines to aggregate studies, noting variables like dosage (e.g., 50–200 mg/kg in rodents vs. 10–50 µM in cell lines) and exposure duration .
  • Mechanistic validation : Perform transcriptomic profiling (RNA-seq) on HepG2 cells exposed to Naphthol As-D to identify differentially expressed genes (e.g., CYP450 isoforms) and cross-validate with histopathology in animal models .

Q. What experimental designs are optimal for studying Naphthol As-D’s stability under varying environmental conditions?

  • Methodological Answer :

  • Accelerated stability testing : Use a factorial design (pH 3–9, UV light exposure, 25–50°C) with HPLC quantification at intervals (0, 7, 14 days). Apply Arrhenius kinetics to predict degradation rates .
  • Degradation product identification : Employ LC-QTOF-MS to detect photolysis byproducts (e.g., quinone derivatives) and assess ecotoxicological implications using Daphnia magna assays .

Q. How can conflicting results in Naphthol As-D’s role as a enzyme inhibitor be resolved?

  • Methodological Answer :

  • Kinetic assays : Compare IC₅₀ values under standardized conditions (e.g., 25°C, pH 7.4) for target enzymes (e.g., tyrosinase vs. P450). Use Lineweaver-Burk plots to determine inhibition modality (competitive vs. non-competitive) .
  • Structural modeling : Perform molecular docking (AutoDock Vina) to analyze binding interactions with enzyme active sites, prioritizing residues with ΔG < -7 kcal/mol .

Data Contradiction and Reliability Analysis

Q. What strategies mitigate biases when interpreting heterogeneous datasets on Naphthol As-D’s bioactivity?

  • Methodological Answer :

  • Sensitivity analysis : Apply Monte Carlo simulations to assess the impact of variables (e.g., solvent polarity, cell line origin) on IC₅₀ variability .
  • Cross-platform validation : Replicate key findings using orthogonal methods (e.g., SPR for binding affinity vs. fluorescence quenching) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.